Methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-methoxybenzoyl)benzofuran-5-carboxylate typically involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with appropriate reagents under specific conditions. One common method includes a Friedel-Crafts acylation reaction followed by cyclization to form the benzofuran ring . The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) and solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been explored to enhance reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxybenzoyl)benzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(4-methoxybenzoyl)benzofuran-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxybenzoyl)benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Known for its use in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Another benzofuran derivative with therapeutic applications.
Properties
CAS No. |
88673-78-3 |
---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
methyl 3-(4-methoxybenzoyl)-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C18H14O5/c1-21-13-6-3-11(4-7-13)17(19)15-10-23-16-8-5-12(9-14(15)16)18(20)22-2/h3-10H,1-2H3 |
InChI Key |
CNUFKVMCTCSZQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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